Cas no 1393179-52-6 (2-ethenyl-1,3-difluoro-4-nitrobenzene)

2-ethenyl-1,3-difluoro-4-nitrobenzene 化学的及び物理的性質
名前と識別子
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- 1,3-DIFLUORO-4-NITRO-2-VINYLBENZENE
- 2-ethenyl-1,3-difluoro-4-nitrobenzene
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- インチ: 1S/C8H5F2NO2/c1-2-5-6(9)3-4-7(8(5)10)11(12)13/h2-4H,1H2
- InChIKey: NTFUUVUXZJOSPM-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=C(C=1C=C)F)[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 185.02883473 g/mol
- どういたいしつりょう: 185.02883473 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 45.8
- ぶんしりょう: 185.13
2-ethenyl-1,3-difluoro-4-nitrobenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1847507-5.0g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 5g |
$3313.0 | 2023-06-03 | ||
Enamine | EN300-1847507-1.0g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 1g |
$1142.0 | 2023-06-03 | ||
Enamine | EN300-1847507-0.25g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 0.25g |
$1051.0 | 2023-09-19 | ||
Alichem | A019089979-1g |
1,3-Difluoro-4-nitro-2-vinylbenzene |
1393179-52-6 | 97% | 1g |
488.58 USD | 2021-06-17 | |
Enamine | EN300-1847507-2.5g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 2.5g |
$2240.0 | 2023-09-19 | ||
Enamine | EN300-1847507-10.0g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 10g |
$4914.0 | 2023-06-03 | ||
Enamine | EN300-1847507-5g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 5g |
$3313.0 | 2023-09-19 | ||
Enamine | EN300-1847507-1g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 1g |
$1142.0 | 2023-09-19 | ||
Enamine | EN300-1847507-0.5g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 0.5g |
$1097.0 | 2023-09-19 | ||
Enamine | EN300-1847507-0.1g |
2-ethenyl-1,3-difluoro-4-nitrobenzene |
1393179-52-6 | 0.1g |
$1005.0 | 2023-09-19 |
2-ethenyl-1,3-difluoro-4-nitrobenzene 関連文献
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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S. Ahmed Chem. Commun., 2009, 6421-6423
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7. Back matter
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
2-ethenyl-1,3-difluoro-4-nitrobenzeneに関する追加情報
Introduction to 2-Ethenyl-1,3-Difluoro-4-Nitrobenzene (CAS No. 1393179-52-6)
2-Ethenyl-1,3-difluoro-4-nitrobenzene (CAS No. 1393179-52-6) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its aromatic ring with a nitro group at the para position, two fluorine atoms at the ortho positions, and an ethenyl group attached to the benzene ring. The combination of these functional groups imparts distinct chemical and physical properties that make it a valuable intermediate in the synthesis of more complex molecules.
The chemical structure of 2-Ethenyl-1,3-difluoro-4-nitrobenzene can be represented as C8H4F22. The presence of the nitro group and fluorine atoms introduces significant electron-withdrawing effects, which can influence the reactivity and stability of the molecule. The ethenyl group, on the other hand, provides a site for further functionalization through various chemical reactions such as addition, substitution, and polymerization.
In the context of pharmaceutical research, 2-Ethenyl-1,3-difluoro-4-nitrobenzene has been explored as a key intermediate in the synthesis of novel drugs. The fluorine atoms can enhance the lipophilicity and metabolic stability of drug candidates, while the nitro group can serve as a bioisostere for other functional groups or be reduced to an amino group during drug metabolism. Recent studies have shown that compounds derived from 2-Ethenyl-1,3-difluoro-4-nitrobenzene exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
In materials science, 2-Ethenyl-1,3-difluoro-4-nitrobenzene has found applications in the development of advanced materials such as polymers and coatings. The ethenyl group allows for polymerization reactions to form polymers with unique properties, such as high thermal stability and mechanical strength. Additionally, the fluorine atoms can improve the hydrophobicity and chemical resistance of these materials, making them suitable for use in harsh environments.
The synthesis of 2-Ethenyl-1,3-difluoro-4-nitrobenzene typically involves multi-step processes that include nitration, fluorination, and alkylation reactions. Recent advancements in green chemistry have led to more environmentally friendly methods for synthesizing this compound. For example, using microwave-assisted synthesis can significantly reduce reaction times and improve yields while minimizing waste generation. These developments are crucial for ensuring sustainable production processes in industrial settings.
In terms of safety and handling, it is important to note that 2-Ethenyl-1,3-difluoro-4-nitrobenzene, like many organic compounds with nitro groups, should be handled with care due to its potential reactivity and sensitivity to heat and shock. Proper personal protective equipment (PPE) should be used when working with this compound to ensure safety in laboratory settings.
The future prospects for 2-Ethenyl-1,3-difluoro-4-nitrobenzene are promising. Ongoing research is focused on optimizing its synthesis methods to increase efficiency and reduce costs. Additionally, there is growing interest in exploring new applications for this compound in areas such as catalysis and electronic materials. As our understanding of its properties continues to expand, it is likely that 2-Ethenyl-1,3-difluoro-4-nitrobenzene will play an increasingly important role in various scientific and industrial fields.
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